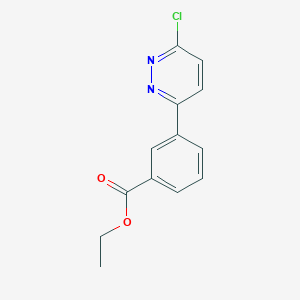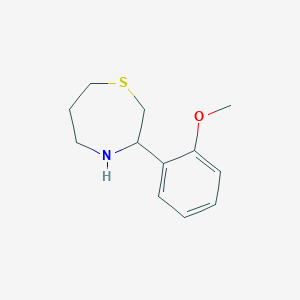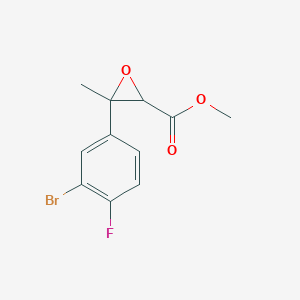
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring attached to an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as acetyl chloride under ice-cold conditions. The mixture is then stirred at room temperature for an extended period to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of diols or other derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to open the oxirane ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to a diol.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Diols or other reduced forms of the compound.
Hydrolysis: 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or molecular interactions.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-4-fluorophenyl)(morpholino)methanone
- 3-Bromo-4-fluoro-N-methylbenzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the combination of its oxirane ring and the bromo-fluoro-substituted phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10BrFO3 |
|---|---|
Molekulargewicht |
289.10 g/mol |
IUPAC-Name |
methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10BrFO3/c1-11(9(16-11)10(14)15-2)6-3-4-8(13)7(12)5-6/h3-5,9H,1-2H3 |
InChI-Schlüssel |
DRLZJAXHIIQSEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)

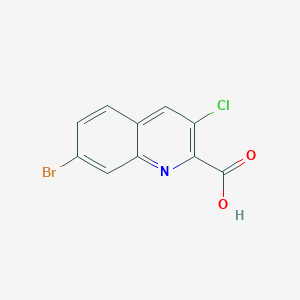
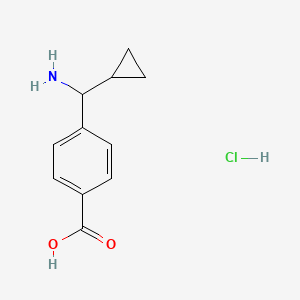

![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)
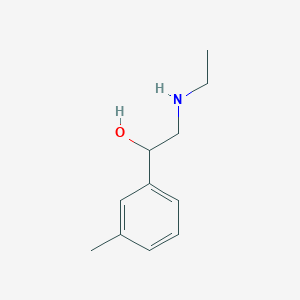

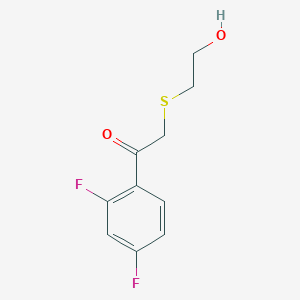
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6]dodecan-8-yl]methanethiol](/img/structure/B13652324.png)
![(5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl) acetate](/img/structure/B13652327.png)

